N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide
Description
N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a piperidine ring, and multiple functional groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-22-19(26)15-8-6-9-16(14-15)23-21(28)24(2)18-12-7-13-25(20(18)27)17-10-4-3-5-11-17/h3-6,8-11,14,18H,7,12-13H2,1-2H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARZZWCJSXXELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)N(C)C2CCCN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenylacetonitrile and ethyl acetoacetate.
Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the piperidine derivative reacts with benzoyl chloride in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides or piperidines.
Scientific Research Applications
N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzoate
- N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzylamine
Uniqueness
N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
